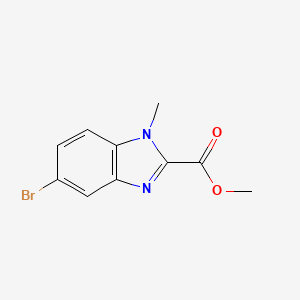

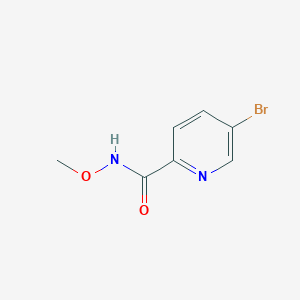

1-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural nitrogen-containing compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions to introduce different substituents. In the context of the provided papers, while the exact compound is not synthesized, similar pyrazole derivatives are synthesized through reactions involving hydrazine or phenyl hydrazine with different carbonyl compounds, as seen in the synthesis of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The specific substituents attached to the pyrazole ring can significantly influence the molecular geometry and, consequently, the biological activity of the compound. X-ray crystallography, as used in the analysis of antipyrine-like derivatives, provides detailed information about the molecular structure, including the arrangement of atoms in the crystal lattice and the types of intermolecular interactions present .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, depending on the functional groups present. The reactivity of these compounds is often influenced by the electron-donating or electron-withdrawing nature of the substituents. The antifungal activity of some pyrazole derivatives, as reported in the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, suggests that these compounds can interact with biological targets, possibly through reactions with amino acid residues in enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic methods like NMR, IR, and MS, along with elemental analysis, are commonly used to characterize these properties. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. The antifungal activity of certain pyrazole derivatives indicates that these compounds possess the necessary properties to exert biological effects, which could be further explored for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

El-Mariah, Hosny, and Deeb (2006) described the synthesis of pyridazine derivatives, including compounds similar to 1-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide. These compounds were evaluated for their antimicrobial activity, demonstrating the potential use of such compounds in developing new antimicrobial agents. The synthetic process involves cyclodehydration and methylation steps, highlighting a methodological approach to accessing these biologically active molecules (El-Mariah, Hosny, & Deeb, 2006).

Antioxidant Studies

Ahmad, Siddiqui, Gardiner, Parvez, and Aslam (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating the incorporation of the pyrazolobenzothiazine ring system. These compounds were evaluated for their antioxidant activities, indicating the significance of such structures in designing molecules with potential health benefits, particularly in combating oxidative stress-related diseases (Ahmad et al., 2012).

Cytotoxicity Evaluation

Hassan, Hafez, and Osman (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including detailed characterizations and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study suggests the potential of such compounds in the development of novel anticancer agents, offering insights into their structure-activity relationships (Hassan, Hafez, & Osman, 2014).

Potassium-Competitive Acid Blockers

Palmer, Grobbel, Jecke, Brehm, Zimmermann, Buhr, Feth, Simon, and Kromer (2007) synthesized a series of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with the aim of identifying candidates for development as potassium-competitive acid blockers (P-CABs). The study detailed the synthetic pathways and examined the influence of substituents on biological activity, offering a foundation for developing drugs to treat conditions like acid reflux and peptic ulcers (Palmer et al., 2007).

Propiedades

IUPAC Name |

2-methyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-26-19(13-18(25-26)14-7-3-2-4-8-14)21(28)22-16-10-6-5-9-15(16)17-11-12-20(27)24-23-17/h2-13H,1H3,(H,22,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDNEBPOWYYEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

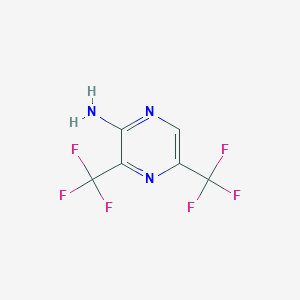

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

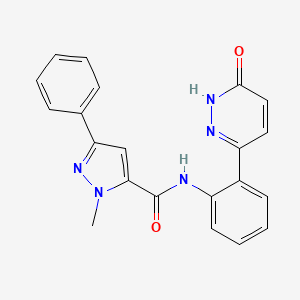

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)

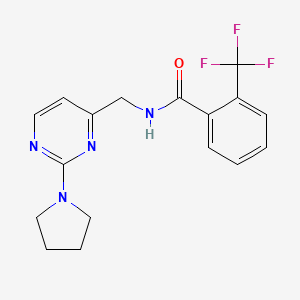

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

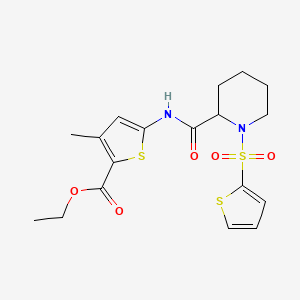

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)